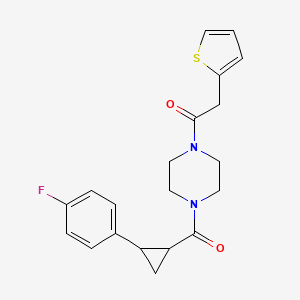

![molecular formula C22H24N2O4S B2508460 1-[2-(4-甲氧基苯基)-4-(苯磺酰基)-1,3-恶唑-5-基]氮杂环戊烷 CAS No. 620558-69-2](/img/structure/B2508460.png)

1-[2-(4-甲氧基苯基)-4-(苯磺酰基)-1,3-恶唑-5-基]氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

The synthesis of 1,4-diazepines is a notable process due to the sequential migration of sulfonyl groups, which is a unique transformation in organic chemistry. This process involves a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions. The result is the formation of C-sulfonylated 1,4-diazepines, which are compounds of interest due to their potential biological activity. The mild conditions and operational simplicity of this synthesis make it an attractive method for constructing complex diazepine structures .

Reactions of Azines and Formation of Benzoxazepines

The study of azine phosphoranes reveals a variety of reactions leading to the formation of heterocyclic compounds. For instance, the reaction of azine phosphoranes with benzalphthalide under reflux in xylene produces 6-(phenylmethylene)-5H-pyrazolo[1,5-d][2,4]benzoxazepines. The reaction mechanism proposed for these transformations includes the formation of azine ylidene intermediates, which can further react to form the final heterocyclic compounds. The structure and configuration of these compounds have been determined through NOE experiments and X-ray crystallographic analysis, providing a deeper understanding of the molecular structure of these complex molecules .

Multicomponent [5 + 2] Cycloaddition Reaction

The multicomponent [5 + 2] cycloaddition reaction is a significant advancement in the synthesis of 1,4-diazepines. This reaction involves the use of air-stable azomethine ylides, which are prepared via a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. The resulting 1,4-diazepine compounds are of interest due to their biological activity. The ability to efficiently prepare azomethine ylides with an unusual charge distribution pattern is crucial for the success of this synthetic approach. This method represents the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, highlighting its potential for the synthesis of biologically active compounds .

科学研究应用

合成技术

- N-杂环化合物的合成:Matlock 等人(2015 年)的一项研究概述了使用 α-苯基乙烯基磺鎓盐对各种 N-杂环化合物(包括氮杂菲)进行简明合成的过程。这种方法提供了高的区域和非对映选择性,这是合成 1-[2-(4-甲氧基苯基)-4-(苯磺酰基)-1,3-恶唑-5-基]氮杂环戊烷等复杂分子的一个重要方面 (Matlock 等人,2015 年).

化学性质和应用

离子液体

Belhocine 等人(2011 年)的研究讨论了使用氮杂环戊烷创建新的室温离子液体系列。这些衍生自氮杂环戊烷的离子液体由于其独特的性质而在各个领域具有广阔的应用前景 (Belhocine 等人,2011 年).

四唑盐合成

Ishiyama 等人(1997 年)合成了可溶于水的二磺酸四唑盐,该盐在 NADH 的还原下生成甲臜染料。这种化合物可用于细胞活力分析,并可用作灵敏的显色指示剂 (Ishiyama 等人,1997 年).

稠合杂环化合物的合成

El-Nabi(2002 年)报道了由 1-芳基-5-甲氧基吡咯酮合成各种杂环化合物的过程,这可能对合成 1-[2-(4-甲氧基苯基)-4-(苯磺酰基)-1,3-恶唑-5-基]氮杂环戊烷等相关化合物产生影响 (El-Nabi,2002 年).

电致发光器件

Bezvikonnyi 等人(2020 年)对基于二苯砜的主体(包括具有 4-甲氧基苯基取代基的衍生物)进行了一项研究。这些化合物在电致发光器件中显示出潜力,这与 1-[2-(4-甲氧基苯基)-4-(苯磺酰基)-1,3-恶唑-5-基]氮杂环戊烷的结构性质有关 (Bezvikonnyi 等人,2020 年).

生物和医药研究

- 光亲和标记实验:Rizk 等人(2006 年)对 1,2-二脱氢氮杂菲(用于光亲和标记实验)的寿命和反应性进行的一项研究,提供了对氮杂菲衍生物潜在生物医学应用的见解 (Rizk 等人,2006 年).

属性

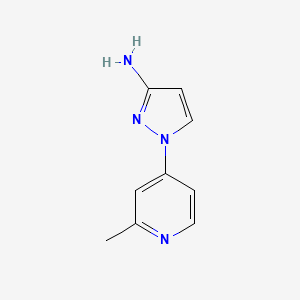

IUPAC Name |

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-27-18-13-11-17(12-14-18)20-23-21(29(25,26)19-9-5-4-6-10-19)22(28-20)24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEAKWAQLQLLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)